molecular formula C16H13NO2 B188402 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 19357-31-4

2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B188402
CAS RN: 19357-31-4
M. Wt: 251.28 g/mol
InChI Key: FCEPCSYWHDFZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is also known as thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects on developing fetuses. Despite its negative reputation, thalidomide has been found to have several therapeutic applications, particularly in the field of oncology.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is complex and involves several pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of several diseases. Thalidomide also modulates the activity of immune cells such as T cells and natural killer cells, leading to an anti-tumor effect. Additionally, thalidomide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several biochemical and physiological effects, including the modulation of the immune system, inhibition of angiogenesis, and anti-inflammatory properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in several preclinical studies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its broad therapeutic potential. It has been found to have anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising drug candidate for the treatment of several diseases. However, thalidomide has several limitations for lab experiments, including its teratogenic effects and the need for high doses to achieve therapeutic effects.

Future Directions

There are several future directions for the study of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of thalidomide analogs that have improved therapeutic properties and reduced side effects. Another direction is the investigation of thalidomide's mechanism of action in various diseases to identify new therapeutic targets. Additionally, the use of thalidomide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Conclusion:
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a chemical compound with unique properties that have gained significant attention in the field of scientific research. It has been found to have broad therapeutic potential, particularly in the field of oncology. Despite its negative reputation, thalidomide has several advantages and limitations for lab experiments, and there are several future directions for its study. Understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is essential for the development of new therapies and the advancement of scientific knowledge.

Synthesis Methods

2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through several methods, including the reaction of phthalic anhydride with 3,4-dimethylaniline in the presence of a catalyst. The reaction is carried out in a solvent such as acetic anhydride or acetic acid and requires high temperatures and pressure. The yield of the reaction is typically between 50-60%.

Scientific Research Applications

2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising drug candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

properties

CAS RN

19357-31-4

Product Name

2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3

InChI Key

FCEPCSYWHDFZMG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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